3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydroxybenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromenone ring.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with various molecular pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
650636-26-3 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3-(2,3-dihydroxyphenyl)-7-hydroxy-8-methylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-8-12(17)6-5-10-14(19)11(7-21-16(8)10)9-3-2-4-13(18)15(9)20/h2-7,17-18,20H,1H3 |
InChI Key |
SFQIENSVFMMKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C(=CC=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.